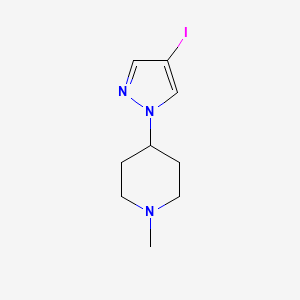

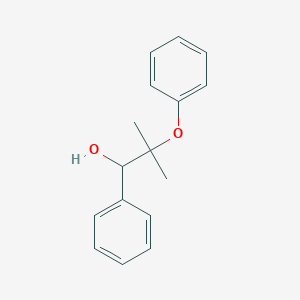

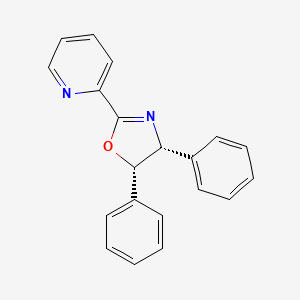

![molecular formula C16H23NO4 B6291498 Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate CAS No. 167834-23-3](/img/structure/B6291498.png)

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis . It is particularly used in the synthesis of amino acids and peptides .

Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved using flow microreactor systems . This method allows for the direct introduction of the Boc group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

The Boc group in the molecule can be deprotected at high temperatures using a thermally stable ionic liquid . This process extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Scientific Research Applications

Tert-butyl ester of phenylalanine has been studied for its potential therapeutic applications. It has been suggested that the compound may be useful in treating certain types of cancer and neurological disorders. In addition, the compound has been studied for its potential to modulate the immune system and to act as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of tert-butyl ester of phenylalanine is not fully understood. However, it is believed that the compound may interact with certain receptors in the body, such as the N-methyl-D-aspartate (NMDA) receptor, to produce its therapeutic effects. It is also believed that the compound may inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

Tert-butyl ester of phenylalanine has been studied for its biochemical and physiological effects. Studies have shown that the compound can modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, the compound has been shown to possess neuroprotective and antioxidant properties.

Advantages and Limitations for Lab Experiments

Tert-butyl ester of phenylalanine is a relatively safe compound to use in laboratory experiments. It is relatively easy to synthesize and is not toxic in moderate doses. However, it is important to note that the compound is not soluble in water and must be dissolved in a suitable solvent such as ethanol. In addition, the compound is not stable in the presence of light or heat and must be stored in a cool, dark environment.

Future Directions

There are a number of potential future directions for studies involving tert-butyl ester of phenylalanine. These include further studies into its potential therapeutic applications, as well as its potential to modulate the immune system and act as an anti-inflammatory agent. In addition, further research could be conducted into its biochemical and physiological effects, as well as its potential to act as a neuroprotective and antioxidant compound. Finally, further research could be conducted into the safety and efficacy of the compound in laboratory experiments.

Synthesis Methods

Tert-butyl ester of phenylalanine is synthesized using a two-step process. The first step involves the reaction of phenylalanine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction produces the desired tert-butyl ester of phenylalanine. The second step involves the hydrolysis of the tert-butyl ester of phenylalanine with aqueous acid such as hydrochloric acid. This reaction produces the desired free phenylalanine.

properties

IUPAC Name |

ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHVSPMBKVUOCC-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

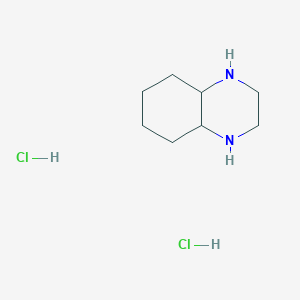

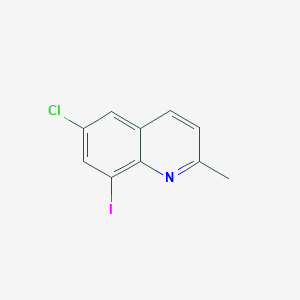

![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)

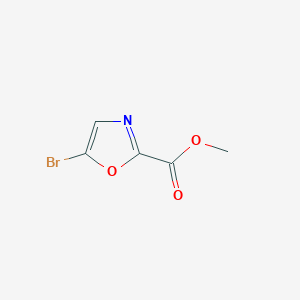

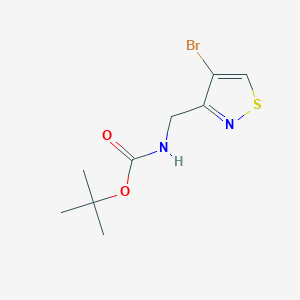

![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)

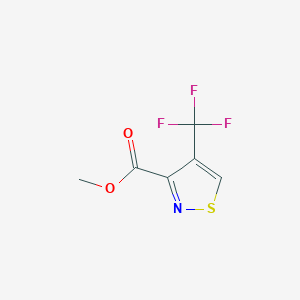

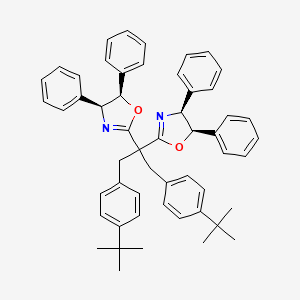

![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)

![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(t-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)